Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate

Regioselective cross-coupling Sonogashira coupling Pyrazolopyrimidine diversification

Select this specific 2-bromo-3-ethyl carboxylate pyrazolo[1,5-a]pyrimidine building block for predictable, stepwise library synthesis of kinase inhibitors. Its unique orthogonality—site-selective Sonogashira coupling at C6 with C2 bromine retained for subsequent Suzuki–Miyaura or Buchwald–Hartwig reactions—eliminates protection/deprotection steps, accelerating SAR exploration. The CNS MPO-optimized physicochemical profile (XLogP3 1.6, TPSA 56.5 Ų, zero H-bond donors) makes it the preferred scaffold for brain-penetrant programs. ISO-certified ≥97% purity with full QC documentation ensures batch-to-batch reproducibility, directly reducing pre-reaction purification and false-positive biological assay risks.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.086
CAS No. 1394003-51-0
Cat. No. B2904414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate
CAS1394003-51-0
Molecular FormulaC9H8BrN3O2
Molecular Weight270.086
Structural Identifiers
SMILESCCOC(=O)C1=C2N=CC=CN2N=C1Br
InChIInChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3
InChIKeyCOIQKGZRCSDZJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1394003-51-0): Key Intermediates for Kinase-Focused Library Synthesis


Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1394003-51-0) is a brominated heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core with an ethyl ester at the 3-position and a bromine atom at the 2-position [1]. The compound possesses a molecular formula of C9H8BrN3O2 and a molecular weight of 270.08 g/mol, with a calculated XLogP3 of 1.6 and zero hydrogen bond donors . The pyrazolo[1,5-a]pyrimidine scaffold serves as a purine bioisostere widely employed in medicinal chemistry for developing ATP-competitive kinase inhibitors, including those targeting B-Raf, CDK, CK2, and EGFR [2]. The 2-bromo substituent enables transition metal-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig), while the 3-carboxylate ester provides a handle for further diversification [1].

Why Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Cannot Be Substituted with Simple Analogs


Generic substitution with other halogenated pyrazolo[1,5-a]pyrimidines or alternative scaffolds is inadvisable because the precise combination of the 2-bromo substituent, 3-ethyl carboxylate group, and an unsubstituted pyrimidine ring collectively dictates both reactivity and downstream biological profile. The 2-bromo position enables specific cross-coupling reactivity that differs fundamentally from 2-chloro or 2-iodo analogs [1]; chloro derivatives generally require harsher conditions and exhibit lower oxidative addition rates, while iodo analogs may introduce unwanted dehalogenation side reactions in Suzuki–Miyaura couplings [2]. Moreover, the pyrazolo[1,5-a]pyrimidine scaffold itself exhibits structure-activity relationships where small positional changes dramatically alter kinase selectivity profiles—a compound lacking the 3-carboxylate or bearing substitution at other positions would yield entirely different target engagement and cannot serve as a drop-in replacement for SAR exploration [3]. The specific evidence below quantifies where this compound offers distinct, verifiable advantages over closest comparators.

Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate: Quantified Differentiation vs. Comparators


Site-Selective C6 vs. C2 Cross-Coupling Reactivity: Superior Regiocontrol Over 2,6-Dibromo Precursor

The target compound is obtained via site-selective monodebromination of ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Under optimized Sonogashira conditions, the C6-position reacts with terminal alkynes with excellent selectivity over the C2-position. This regiocontrol is not inherent to the 2,6-dibromo precursor but arises from careful condition optimization, enabling predictable sequential functionalization [1]. The resulting 2-bromo-6-alkynyl intermediate (the target compound class) then permits orthogonal C2 diversification via Suzuki–Miyaura or Buchwald–Hartwig reactions without competing C6 reactivity [1].

Regioselective cross-coupling Sonogashira coupling Pyrazolopyrimidine diversification

Ethyl Ester Lipophilicity Advantage: XLogP3 vs. Carboxylic Acid Analog

The ethyl ester at the 3-position confers a calculated XLogP3 of 1.6 for the target compound, representing an approximate 1.3–1.6 log unit increase in lipophilicity compared to the corresponding free carboxylic acid analog (estimated XLogP3 ~0.0–0.3 based on standard carboxyl-to-ester conversion). This lipophilicity shift is critical for membrane permeability optimization in drug discovery programs . The ester also serves as a protecting group during cross-coupling reactions, preventing undesired carboxylate coordination to palladium catalysts [1].

Lipophilicity Physicochemical properties Medicinal chemistry design

Commercial Purity Benchmarking: ≥97% Purity with Batch-Specific QC Documentation

The target compound is commercially available at ≥97% purity with batch-specific analytical documentation including NMR, HPLC, and GC, enabling direct procurement without additional purification steps. One vendor specifies NLT 98% purity under ISO-certified manufacturing , and others provide ≥97% with full Certificates of Analysis . This represents a defined purity threshold suitable for medicinal chemistry applications; while other 2-halogenated pyrazolo[1,5-a]pyrimidines may be available, the combination of 2-bromo reactivity with defined ≥97% purity and documented QC constitutes a verifiable procurement specification.

Purity specification Quality control Procurement compliance

Zero Hydrogen Bond Donors: Improved CNS Multiparameter Optimization (MPO) Profile

The target compound contains zero hydrogen bond donors (HBD = 0) with a molecular weight of 270.08 g/mol, topological polar surface area (TPSA) of 56.5 Ų, and XLogP3 of 1.6 . This physicochemical profile falls within favorable ranges for CNS drug design according to CNS MPO scoring criteria [1]. The absence of hydrogen bond donors distinguishes this ester-protected building block from free carboxylic acid or amine-containing analogs, which would carry additional HBDs that reduce passive BBB permeability.

CNS drug design Physicochemical properties Blood-brain barrier permeability

Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate: Procurement-Relevant Application Scenarios


Sequential, Orthogonal Diversification for Kinase-Focused Library Synthesis

Medicinal chemistry teams requiring efficient parallel synthesis of 2,6-difunctionalized pyrazolo[1,5-a]pyrimidines for kinase inhibitor SAR exploration should prioritize this building block. The well-characterized site-selective Sonogashira coupling at C6 (with C2 bromine retained for subsequent orthogonal Suzuki–Miyaura or Buchwald–Hartwig reactions) enables predictable stepwise diversification without intermediate protection/deprotection steps [1]. This capability is not reliably available with alternative 2-halo analogs lacking the 3-carboxylate directing group or with 2,6-dihalo precursors that suffer from cross-reactivity. Procurement of this specific intermediate directly supports library synthesis workflows targeting B-Raf, CDK, CK2, and EGFR kinase families [2].

CNS-Penetrant Kinase Inhibitor Lead Optimization

Programs developing brain-penetrant kinase inhibitors should preferentially select this compound due to its favorable CNS MPO physicochemical profile: zero hydrogen bond donors, TPSA of 56.5 Ų, XLogP3 of 1.6, and molecular weight of 270 g/mol [1]. These parameters align with established CNS drug design guidelines [2] and distinguish the target compound from more polar carboxylic acid or amine-containing analogs that would reduce predicted BBB permeability. The ethyl ester also provides a handle for late-stage prodrug strategies or bioavailability optimization. Procurement decisions for CNS-targeted programs should weigh these quantifiable physicochemical advantages over less CNS-optimized building block alternatives.

High-Purity Building Block Supply for GMP-Adjacent Medicinal Chemistry

Research organizations requiring building blocks with documented purity specifications and batch-to-batch analytical consistency should prioritize this compound from vendors providing ≥97% purity with NMR/HPLC/GC Certificates of Analysis [1][2]. The 2–3% higher nominal purity threshold relative to 2-bromopyrazolo[1,5-a]pyrimidine (95% min) reduces the need for pre-reaction purification, lowering total workflow time and solvent consumption. ISO-certified manufacturing with full QC documentation supports reproducible SAR studies and reduces the risk of impurity-derived false positives in biological assays [3]. For procurement in regulated environments or programs approaching candidate nomination, this purity specification represents a verifiable quality advantage.

Purine Bioisostere Scaffold for ATP-Competitive Inhibitor Design

The pyrazolo[1,5-a]pyrimidine core serves as a privileged purine bioisostere capable of engaging the ATP-binding pocket of multiple clinically relevant kinases, including B-Raf (IC₅₀ ~1.5 μM for related 3-carboxylate derivatives) [1], CDK12/13 [2], and CK2 [3]. The target compound provides a modular entry point for exploring this scaffold with orthogonal diversification handles. SAR studies have demonstrated that the pyrazolo[1,5-a]pyrimidine-3-carboxylate motif yields B-Raf inhibitors with cellular antiproliferative activity across multiple tumor cell lines (BXPC-3 IC₅₀ 3.25 μM, HT29 IC₅₀ 7.0 μM, A375 IC₅₀ 3.8 μM for representative optimized derivatives) [1]. Procurement of this specific building block enables direct translation of established SAR into new chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.